molecular formula C13H12ClN3O3S B4539733 ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Cat. No. B4539733
M. Wt: 325.77 g/mol
InChI Key: QFMOHJFXVMEAAY-UHFFFAOYSA-N
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Description

The chemical compound ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate represents a class of organic molecules incorporating thiadiazole as a significant structural motif. Thiadiazoles are known for their diverse pharmacological activities and potential in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate derivatives involves multistep reactions, starting typically with the preparation of N-arylthiadiazole-2-amines followed by their reaction with ethyl chloroacetate in the presence of a base like NaH in THF. This method has been demonstrated to efficiently produce a series of ethyl 2-[aryl(thiadiazol-2-yl)amino]acetates with notable yields and has been explored for the inhibition activities against enzymes like α-glucosidase and β-glucosidase (Ayesha Babar et al., 2017).

Molecular Structure Analysis

The crystal structure of related compounds, such as ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined by X-ray methods, indicating a non-planar molecular structure stabilized significantly by intra- and intermolecular hydrogen bonds. This analysis contributes to understanding the 3D conformation and molecular interactions of similar compounds (P. DyaveGowda et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of thiadiazole derivatives involves their interaction with various reagents to produce a wide range of compounds with potential biological activities. For example, the reaction of thiadiazole derivatives with formaldehyde and ammonium chloride yields Mannich bases, which are further esterified or hydrazinolyzed to produce compounds with moderate antimicrobial activity (P. Sah et al., 2014).

properties

IUPAC Name

ethyl 2-[[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-2-20-12(19)11(18)15-13-17-16-10(21-13)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMOHJFXVMEAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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